molecular formula C15H18FNO2 B11500763 Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate

Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate

Cat. No.: B11500763
M. Wt: 263.31 g/mol
InChI Key: FICFMIKBAXOIJT-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate is a novel cyclohexene derivative known for its selective inhibition of Toll-like receptor 4 (TLR4)-mediated cytokine production. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . The phenyl ring substitution and modification of the ester and cyclohexene moieties are carried out to achieve the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluorophenyl)amino]cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 2-(4-fluoroanilino)cyclohexene-1-carboxylate

InChI

InChI=1S/C15H18FNO2/c1-2-19-15(18)13-5-3-4-6-14(13)17-12-9-7-11(16)8-10-12/h7-10,17H,2-6H2,1H3

InChI Key

FICFMIKBAXOIJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)F

Origin of Product

United States

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